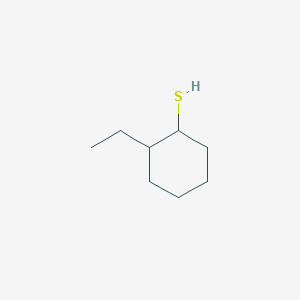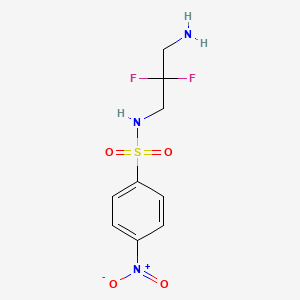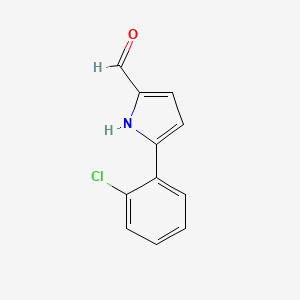![molecular formula C12H17NO B13312801 (2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)
(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine typically involves the reaction of pyrrolidine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce any double bonds or carbonyl groups present in derivatives of this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- (E)-3-(2-Methoxyphenyl)-2-butenoic Acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl
Comparison: Compared to these similar compounds, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine is unique due to its pyrrolidine ring structure, which imparts different chemical and biological properties
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-2-[(3-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
IYXHWZSBBUXBCD-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
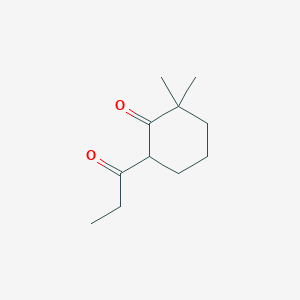
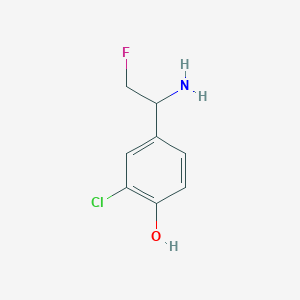
![2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13312737.png)
![3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)

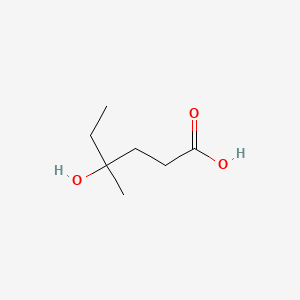

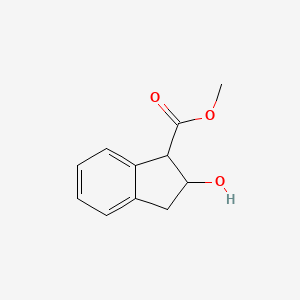
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
